{2-HYDROXY-3-[N-(2-METHOXY-5-NITROPHENYL)BENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE
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Overview
Description
{2-HYDROXY-3-[N-(2-METHOXY-5-NITROPHENYL)BENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a nitro group, and a methoxy group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-HYDROXY-3-[N-(2-METHOXY-5-NITROPHENYL)BENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE typically involves multiple steps:
Formation of the sulfonamide linkage: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide bond.
Introduction of the nitro group: Nitration of the aromatic ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of aromatic amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes due to its sulfonamide group.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties due to its sulfonamide moiety.
Anti-inflammatory: Potential use in anti-inflammatory drugs.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of dyes, pigments, and other chemicals.
Mechanism of Action
The mechanism of action of {2-HYDROXY-3-[N-(2-METHOXY-5-NITROPHENYL)BENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, leading to antimicrobial effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Nitrobenzene: Contains a nitro group but lacks the sulfonamide and methoxy groups.
Methoxybenzene (Anisole): Contains a methoxy group but lacks the nitro and sulfonamide groups.
Uniqueness
{2-HYDROXY-3-[N-(2-METHOXY-5-NITROPHENYL)BENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactions and potential applications in various fields. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for different environments and uses.
Properties
IUPAC Name |
N-[3-[bis(2-methylpropyl)amino]-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O6S/c1-18(2)14-25(15-19(3)4)16-21(28)17-26(34(31,32)22-9-7-6-8-10-22)23-13-20(27(29)30)11-12-24(23)33-5/h6-13,18-19,21,28H,14-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZICYTQLNSXHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(CN(C1=C(C=CC(=C1)[N+](=O)[O-])OC)S(=O)(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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